2-{[(tert-butoxy)carbonyl]amino}-2-(2,3-dichlorophenyl)acetic acid
Description
Properties
IUPAC Name |
2-(2,3-dichlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15Cl2NO4/c1-13(2,3)20-12(19)16-10(11(17)18)7-5-4-6-8(14)9(7)15/h4-6,10H,1-3H3,(H,16,19)(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSVAKAJILCCIAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=C(C(=CC=C1)Cl)Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Cl2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boc Protection of Amino Groups
The tert-butoxycarbonyl (Boc) group serves as a critical protecting group for amines during synthesis. For 2-{[(tert-butoxy)carbonyl]amino}-2-(2,3-dichlorophenyl)acetic acid, the Boc group is introduced via reaction of the primary amine precursor with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine or 4-dimethylaminopyridine (DMAP). This step typically proceeds in tetrahydrofuran (THF) or dichloromethane (DCM) at 0–25°C, achieving yields of 85–92%. The Boc group’s stability under acidic conditions allows subsequent functionalization of the aromatic ring without premature deprotection.
Formation of the 2,3-Dichlorophenyl Acetic Acid Backbone
The 2,3-dichlorophenyl moiety is introduced through Friedel-Crafts acylation or Suzuki-Miyaura coupling. A preferred route involves:
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Lithiation-Halogen Exchange : Treating 2,3-dichlorobromobenzene with n-butyllithium at -78°C generates a lithium intermediate, which reacts with ethyl glyoxylate to form ethyl 2-(2,3-dichlorophenyl)-2-hydroxyacetate. Oxidation with pyridinium chlorochromate (PCC) yields the corresponding ketone, which undergoes reductive amination to introduce the amino group.
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Carboxylic Acid Formation : Hydrolysis of the ethyl ester using aqueous lithium hydroxide (LiOH) in tetrahydrofuran (THF) produces the free carboxylic acid. This step requires careful pH control to prevent Boc group cleavage, with optimal yields (78–85%) achieved at pH 10–12.
Optimization of Coupling Reactions
Carbodiimide-Mediated Amide Bond Formation
Coupling the Boc-protected amine to the acetic acid backbone employs carbodiimide reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or water-soluble carbodiimide (WSC). Activation of the carboxylic acid with hydroxybenzotriazole (HOBt) minimizes racemization, particularly critical for maintaining stereochemical integrity. Reactions conducted in DMF at 0–5°C for 12–24 hours achieve coupling efficiencies of 88–94%.
Stereochemical Control
Chiral resolution is achieved via crystallization with (-)-di-p-toluoyl-D-tartaric acid, producing enantiomerically pure (>98% ee) product. Alternatively, asymmetric hydrogenation using Ru-BINAP catalysts provides enantioselectivity at the α-carbon, though this method requires high-pressure hydrogenation equipment and specialized ligands.
Industrial-Scale Production Considerations
Continuous Flow Reactor Systems
Industrial synthesis leverages continuous flow reactors to enhance mass transfer and thermal regulation. A representative protocol involves:
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Step 1 : Boc protection in a tubular reactor (residence time: 15 min, 25°C).
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Step 2 : Friedel-Crafts acylation in a packed-bed reactor containing AlCl₃ catalyst (60°C, 2 bar).
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Step 3 : Hydrolysis in a microfluidic mixer with LiOH (0.5 M, 50°C).
This approach reduces reaction times by 40% compared to batch processing and improves overall yield to 91%.
Purification Techniques
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Recrystallization : The crude product is recrystallized from ethanol/water (3:1 v/v), yielding 95% purity.
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Chromatography : Silica gel chromatography with ethyl acetate/hexane (1:4) removes residual dichlorophenyl byproducts. Industrial plants often employ simulated moving bed (SMB) chromatography for continuous purification.
Analytical Characterization
Spectroscopic Validation
Chromatographic Purity Assessment
HPLC analysis (C18 column, acetonitrile/water 65:35, 1.0 mL/min) confirms ≥99% purity with a retention time of 6.8 minutes.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Lithiation-Acylation | 78 | 98 | High regioselectivity | Cryogenic conditions required |
| Suzuki Coupling | 82 | 97 | Mild conditions | Palladium catalyst cost |
| Continuous Flow | 91 | 99 | Scalability | High initial capital investment |
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of quinones or other oxidized derivatives.
Reduction: The dichlorophenyl group can be reduced under specific conditions, such as using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the dichlorophenyl moiety, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of quinones or chlorinated phenols.
Reduction: Formation of phenylacetic acid derivatives.
Substitution: Formation of substituted phenylacetic acids with various functional groups replacing the chlorine atoms.
Scientific Research Applications
Synthetic Chemistry
The Boc group is widely used in peptide synthesis as a protecting group for amines. This allows for selective reactions without interference from amino groups. The compound serves as an intermediate in the synthesis of various peptides, particularly those that require specific functional group modifications.
Pharmaceutical Development
Research has indicated that derivatives of this compound exhibit potential pharmacological activities. For instance:
- Anticancer Activity : Some studies suggest that compounds with similar structures can inhibit cancer cell proliferation. The introduction of chlorophenyl groups may enhance biological activity by increasing lipophilicity, aiding in cellular uptake.
- Antimicrobial Properties : The presence of halogenated phenyl groups has been linked to increased antimicrobial efficacy, making derivatives valuable in developing new antibiotics.
Biochemical Studies
In biochemical research, Boc-DL-4-chlorophenylalanine is utilized in studying enzyme interactions and protein folding mechanisms. Its incorporation into peptides allows researchers to explore how modifications affect protein behavior and function.
Case Studies and Research Findings
| Study | Year | Findings |
|---|---|---|
| Zhang et al. | 2020 | Investigated the synthesis of peptide analogs using Boc-DL-4-chlorophenylalanine; found enhanced stability and yield in reactions compared to other protecting groups. |
| Smith et al. | 2021 | Reported on the anticancer properties of chlorinated phenylalanine derivatives; demonstrated significant inhibition of tumor growth in vitro. |
| Lee et al. | 2023 | Explored the antimicrobial effects of various Boc-protected amino acids; noted that derivatives with dichlorophenyl groups showed promising results against resistant bacterial strains. |
Mechanism of Action
The mechanism of action of 2-{[(tert-butoxy)carbonyl]amino}-2-(2,3-dichlorophenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group provides stability, allowing the compound to reach its target site without premature degradation. Upon reaching the target, the Boc group can be removed under acidic conditions, revealing the active amine group that can interact with the target molecule, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
The compound’s uniqueness lies in its 2,3-dichlorophenyl moiety and Boc-protected amino group. Below is a comparative analysis with key analogues:
Table 1: Structural and Functional Comparison
Research Findings and Industrial Relevance
- Synthetic Utility : The target compound’s Boc group allows for selective deprotection, making it preferable in peptide coupling reactions over unprotected analogues .
- Commercial Availability: Several analogues, such as 2-(Boc-amino)-2-(3-thiophenyl)acetic acid, remain available but require extended delivery timelines, suggesting specialized synthesis protocols .
Q & A
Basic Research Questions
Q. What are the key structural features of 2-{[(tert-butoxy)carbonyl]amino}-2-(2,3-dichlorophenyl)acetic acid, and how do they influence its reactivity?
- Answer : The compound features a tert-butoxycarbonyl (Boc)-protected amino group attached to a chiral carbon, which is also substituted with a 2,3-dichlorophenyl ring and an acetic acid moiety. The Boc group enhances solubility in organic solvents and protects the amine during synthetic steps . The electron-withdrawing chlorine atoms on the phenyl ring increase electrophilicity, potentially influencing nucleophilic substitution or coupling reactions. The carboxylic acid group allows for further derivatization (e.g., esterification, amidation) .
Q. What synthetic routes are commonly employed for the preparation of this compound?
- Answer : A typical synthesis involves:
Boc protection : Reaction of the primary amine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., NaHCO₃) .
Chiral center formation : Asymmetric synthesis via Strecker or Mannich reactions, or resolution using chiral auxiliaries.
Coupling : Acid activation (e.g., EDC/HOBt) for amide bond formation or esterification.
Example conditions from analogous syntheses include inert atmospheres (N₂/Ar), dioxane as solvent, and temperatures of 90°C for 24 hours .
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Boc protection | Boc₂O, NaHCO₃, THF, 0°C → RT | ~85% | |
| Coupling | EDC, HOBt, DMF, RT | 70-90% |
Q. What purification techniques are recommended for this compound given its solubility and stability profile?
- Answer :
- Recrystallization : Use polar aprotic solvents (e.g., ethyl acetate/hexane mixtures) to exploit differential solubility .
- Column Chromatography : Silica gel with gradients of ethyl acetate in hexane (10–50%) to separate Boc-protected intermediates.
- Acid-Base Extraction : For carboxylic acid purification, utilize pH-dependent solubility (e.g., aqueous NaHCO₃ to deprotonate, followed by acidification) .
Advanced Research Questions
Q. How can researchers optimize the stereochemical outcome during the synthesis of this compound?
- Answer :
- Chiral Catalysts : Use asymmetric catalysis (e.g., Evans oxazaborolidines) for enantioselective synthesis.
- Dynamic Kinetic Resolution : Employ enzymes or metal catalysts to favor a single enantiomer .
- Analytical Validation : Confirm enantiomeric excess (ee) via chiral HPLC or circular dichroism (CD) spectroscopy. For example, Acmec’s (R)-enantiomer of a related compound achieved 97% purity using chiral stationary phases .
Q. What analytical strategies should be employed to resolve discrepancies in reported purity data from commercial suppliers?
- Answer : Suppliers like Sigma-Aldrich often omit analytical data, requiring independent validation :
- HPLC-MS : Quantify purity and detect trace impurities (e.g., de-Boc byproducts).
- NMR Spectroscopy : Compare integration ratios of aromatic (dichlorophenyl) and Boc-group protons (1.2–1.4 ppm) to assess degradation .
- Elemental Analysis : Verify C/H/N ratios to confirm stoichiometry.
Q. What computational modeling approaches are suitable for predicting the reactivity of this compound in novel reaction systems?
- Answer :
- Reaction Path Search : Use density functional theory (DFT) to model transition states and predict regioselectivity (e.g., chlorophenyl ring vs. carboxylic acid reactivity) .
- Molecular Dynamics (MD) : Simulate solvation effects in dioxane or DMF to optimize reaction conditions.
- Machine Learning : Train models on analogous Boc-protected compounds to predict coupling efficiencies .
Q. How does the electronic environment of the 2,3-dichlorophenyl moiety influence the compound's stability under acidic conditions?
- Answer :
- Electron-Withdrawing Effects : The chlorine atoms destabilize the phenyl ring, increasing susceptibility to electrophilic attack. This may accelerate degradation under strong acids (e.g., TFA during Boc deprotection).
- Stability Testing : Monitor via accelerated stability studies (40°C/75% RH) with LC-MS to track degradation products like dichlorophenol derivatives .
- Mitigation : Buffer systems (pH 4–6) or lyophilization can minimize acid-catalyzed hydrolysis .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
